Cas no 1213902-17-0 ((R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol)

(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol is a chiral phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration ensures high enantiopurity, which is critical for asymmetric synthesis and drug development. The presence of reactive phenolic and amino groups allows for selective derivatization, facilitating the preparation of complex molecules. This compound is particularly valuable in the synthesis of bioactive compounds, including adrenergic receptor ligands, due to its structural resemblance to catecholamine derivatives. Its stability under standard conditions and compatibility with common reagents enhance its utility in research and industrial processes.
(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol structure
1213902-17-0 structure
Product name:(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol
CAS No:1213902-17-0
MF:C9H13NO2
MW:167.205022573471
CID:4936519

(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol
    • 4-[(2R)-2-amino-1-hydroxypropan-2-yl]phenol
    • Inchi: 1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3/t9-/m0/s1
    • InChI Key: SGVBDDXPJFOINL-VIFPVBQESA-N
    • SMILES: OC[C@@](C)(C1C=CC(=CC=1)O)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 144
  • XLogP3: 0
  • Topological Polar Surface Area: 66.5

(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019147111-1g
(R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol
1213902-17-0 95%
1g
$848.75 2023-09-04

Additional information on (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol

Chemical Profile of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol (CAS No. 1213902-17-0)

The compound (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol, identified by the CAS number 1213902-17-0, is a molecule of significant interest in the field of pharmaceutical chemistry and biochemistry. This chiral compound, featuring a phenolic group attached to a propylamine side chain, has garnered attention due to its structural complexity and potential biological activities. The enantiomeric purity of this compound is particularly crucial, as the (R)-configuration often dictates specific interactions with biological targets, making it a valuable candidate for drug discovery and development.

In recent years, the study of stereoselective compounds has become increasingly prominent in medicinal chemistry. The (R)-isomer of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol represents a prime example of how subtle differences in molecular configuration can lead to distinct pharmacological outcomes. Research has demonstrated that enantiomers can exhibit vastly different biological activities, necessitating rigorous characterization and isolation techniques. The synthesis and purification of this compound require advanced methodologies to ensure high enantiomeric purity, which is essential for preclinical and clinical studies.

The structural motif of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol suggests potential applications in the development of therapeutic agents targeting various diseases. The presence of both an amino group and a hydroxyl group on the propyl side chain provides multiple sites for chemical modification, enabling the design of derivatives with enhanced pharmacokinetic properties. Furthermore, the phenolic ring is a common scaffold in many bioactive molecules, known for its ability to engage in hydrogen bonding and metal coordination interactions.

Current research in this area has explored the compound's potential as a precursor for more complex pharmaceuticals. For instance, studies have investigated its role in the synthesis of protease inhibitors, which are critical in treating conditions such as HIV/AIDS and cancer. The unique stereochemistry of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol may offer advantages over racemic mixtures by providing targeted interactions with specific enzymes or receptors. This has led to increased interest in developing efficient synthetic routes that yield high-purity enantiomers.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol. Molecular modeling techniques have been employed to predict binding affinities and metabolic pathways, aiding in the rational design of drug candidates. These simulations have revealed that the compound's interactions with biological targets are highly dependent on its three-dimensional structure, reinforcing the importance of enantiomeric purity.

In vitro studies have begun to unravel the mechanistic aspects of (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol. Initial experiments have shown promising results in modulating certain enzymatic activities, suggesting its potential as an anti-inflammatory or antimicrobial agent. The hydroxyl group on the phenolic ring appears to be crucial for these interactions, while the amino group on the propyl side chain contributes to further functionalization possibilities. These findings have spurred further investigation into optimizing synthetic pathways and exploring novel derivatives.

The pharmaceutical industry has taken note of these developments, with several companies investing in research programs focused on chiral compounds like (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol. Collaborative efforts between academia and industry are yielding innovative approaches to drug discovery, leveraging cutting-edge technologies such as flow chemistry and biocatalysis. These advancements aim to streamline the production process while maintaining high standards of quality control.

Looking ahead, the future prospects for (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol appear promising. As our understanding of stereochemistry evolves, so does our ability to harness its potential for therapeutic applications. Continued research will likely uncover new biological functions and synthetic strategies, further solidifying its importance in medicinal chemistry. The compound exemplifies how structural diversity can lead to functional innovation, making it a cornerstone in ongoing efforts to develop next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent